molecular formula C17H15Cl2N3O2 B13957115 1-(2,4-dichlorophenyl)-2-{2-[(2-hydroxyethyl)amino]-1H-benzimidazol-1-yl}ethanone

1-(2,4-dichlorophenyl)-2-{2-[(2-hydroxyethyl)amino]-1H-benzimidazol-1-yl}ethanone

Cat. No.: B13957115
M. Wt: 364.2 g/mol
InChI Key: NMHCOGOXZUJJMB-UHFFFAOYSA-N
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Description

1-(2,4-Dichlorophenyl)-2-{2-[(2-hydroxyethyl)amino]-1H-benzimidazol-1-yl}ethanone is a complex organic compound with a unique structure that includes both benzimidazole and dichlorophenyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2,4-dichlorophenyl)-2-{2-[(2-hydroxyethyl)amino]-1H-benzimidazol-1-yl}ethanone typically involves multiple steps, starting from readily available precursors. One common method involves the reaction of 2,4-dichlorobenzoyl chloride with 2-(2-hydroxyethyl)benzimidazole in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at low temperatures to control the reaction rate and yield.

Industrial Production Methods

In an industrial setting, the production of this compound may involve more efficient and scalable methods, such as continuous flow synthesis. This approach allows for better control over reaction conditions and can lead to higher yields and purity of the final product. The use of automated systems and advanced purification techniques, such as chromatography, further enhances the efficiency of industrial production.

Chemical Reactions Analysis

Types of Reactions

1-(2,4-Dichlorophenyl)-2-{2-[(2-hydroxyethyl)amino]-1H-benzimidazol-1-yl}ethanone can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.

    Reduction: The compound can be reduced to form different derivatives with altered functional groups.

    Substitution: The chlorine atoms on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Nucleophiles like sodium methoxide (NaOCH3) or sodium ethoxide (NaOEt) can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group can yield a ketone, while substitution of the chlorine atoms can result in various substituted phenyl derivatives.

Scientific Research Applications

1-(2,4-Dichlorophenyl)-2-{2-[(2-hydroxyethyl)amino]-1H-benzimidazol-1-yl}ethanone has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 1-(2,4-dichlorophenyl)-2-{2-[(2-hydroxyethyl)amino]-1H-benzimidazol-1-yl}ethanone involves its interaction with specific molecular targets and pathways. The benzimidazole moiety is known to interact with various enzymes and receptors, potentially inhibiting their activity. This interaction can lead to the disruption of cellular processes, resulting in the compound’s observed biological effects. The exact molecular targets and pathways involved are still under investigation and may vary depending on the specific application.

Comparison with Similar Compounds

Similar Compounds

    1-(2,4-Dichlorophenyl)-2-(1H-imidazol-1-yl)ethanone: This compound shares a similar structure but lacks the hydroxyethylamino group.

    1-(2,4-Dichlorophenyl)-2-(1H-benzimidazol-1-yl)ethanone: Similar to the target compound but without the hydroxyethyl group.

Uniqueness

1-(2,4-Dichlorophenyl)-2-{2-[(2-hydroxyethyl)amino]-1H-benzimidazol-1-yl}ethanone is unique due to the presence of both the hydroxyethylamino and benzimidazole groups. This combination of functional groups provides the compound with distinct chemical and biological properties, making it a valuable molecule for various research applications.

Properties

Molecular Formula

C17H15Cl2N3O2

Molecular Weight

364.2 g/mol

IUPAC Name

1-(2,4-dichlorophenyl)-2-[2-(2-hydroxyethylamino)benzimidazol-1-yl]ethanone

InChI

InChI=1S/C17H15Cl2N3O2/c18-11-5-6-12(13(19)9-11)16(24)10-22-15-4-2-1-3-14(15)21-17(22)20-7-8-23/h1-6,9,23H,7-8,10H2,(H,20,21)

InChI Key

NMHCOGOXZUJJMB-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)N=C(N2CC(=O)C3=C(C=C(C=C3)Cl)Cl)NCCO

Origin of Product

United States

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